molecular formula C19H25NO3 B12090354 8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate

8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate

Cat. No.: B12090354
M. Wt: 315.4 g/mol
InChI Key: OAGQQBLOOSHJLU-UHFFFAOYSA-N
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Description

8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . One common synthetic route involves the reaction of 2,5-dimethoxytetrahydrofuran with 1,3-acetonedicarboxylic acid in the presence of hydrochloric acid, sodium acetate, and diisopropylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as a precursor for drugs targeting the central nervous system . Additionally, it has applications in the pharmaceutical industry for the development of new medications .

Mechanism of Action

The mechanism of action of 8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate include other tropane alkaloids such as tropinone, atropine, and scopolamine . These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.

Uniqueness: What sets this compound apart is its specific functional groups, which confer unique chemical properties and biological activities. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and pharmaceutical development .

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl) 3-oxo-2-phenylpropanoate

InChI

InChI=1S/C19H25NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3

InChI Key

OAGQQBLOOSHJLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3

Origin of Product

United States

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